molecular formula C14H10F3N3 B12899296 3-(4-Methylphenyl)-7-(trifluoromethyl)imidazo[1,2-a]pyrimidine CAS No. 886362-76-1

3-(4-Methylphenyl)-7-(trifluoromethyl)imidazo[1,2-a]pyrimidine

Cat. No.: B12899296
CAS No.: 886362-76-1
M. Wt: 277.24 g/mol
InChI Key: YLICIQLPGGGVRX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Methylphenyl)-7-(trifluoromethyl)imidazo[1,2-a]pyrimidine is a high-value fused heterocyclic compound of significant interest in medicinal chemistry and chemical biology research. The imidazo[1,2-a]pyrimidine scaffold is a privileged structure in drug discovery, known for its diverse pharmacological activities . Incorporating a trifluoromethyl group, a common strategy in modern lead optimization, can profoundly influence a molecule's physicochemical properties, metabolic stability, and binding affinity . This specific compound serves as a key synthetic intermediate or a core structural motif for developing novel bioactive molecules. Researchers utilize this and related scaffolds in the design of potential kinase inhibitors , antiviral agents , and antimicrobial compounds . Furthermore, the imidazo[1,2-a]pyrimidine core exhibits intrinsic fluorescent properties, making derivatives like this one promising candidates for application as biomarkers or photochemical sensors in biochemical assays . This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals. Researchers should handle this compound with appropriate care and adhere to all relevant laboratory safety protocols.

Properties

CAS No.

886362-76-1

Molecular Formula

C14H10F3N3

Molecular Weight

277.24 g/mol

IUPAC Name

3-(4-methylphenyl)-7-(trifluoromethyl)imidazo[1,2-a]pyrimidine

InChI

InChI=1S/C14H10F3N3/c1-9-2-4-10(5-3-9)11-8-18-13-19-12(14(15,16)17)6-7-20(11)13/h2-8H,1H3

InChI Key

YLICIQLPGGGVRX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=CN=C3N2C=CC(=N3)C(F)(F)F

Origin of Product

United States

Preparation Methods

Cyclocondensation Using CF3-Substituted Ynones and Aminopyrimidines under Ultrasound Irradiation

A recent sustainable and efficient method involves the ultrasound-assisted cyclocondensation of trifluoromethyl-substituted ynones with 2-aminopyrimidine derivatives to form the imidazo[1,2-a]pyrimidine core.

  • Procedure : The reaction of a trifluoromethyl-substituted ynone (e.g., 3-ynone with a CF3 group) with 2-aminopyrimidine is carried out under ultrasound irradiation in an open-air environment, often without the need for metal catalysts, solvents, or additives.
  • Reaction conditions : Typically performed at room temperature with ultrasonic irradiation times ranging from 15 to 60 minutes.
  • Yields : High yields (78–94%) are reported, with the reaction benefiting significantly from ultrasound to enhance mixing and reaction rates.
  • Advantages : This method is metal-free, solvent-free or uses minimal solvent (e.g., 1,4-dioxane), environmentally friendly, and scalable to gram quantities.
  • Mechanism : The process involves a cascade reaction of condensation followed by intramolecular cyclization (6-endo-dig cyclization) to form the fused heterocycle.

Table 1: Optimization of Ultrasound-Assisted Cyclocondensation

Entry Equiv. of CF3-ynone Ultrasonic Time (min) Solvent Yield (%) Notes
1 1.0 30 None 78 Base condition
3 1.2 30 None 82 Increased equiv. improves yield
5 1.2 30 None (stirring) 82 Sticky mass formed
7 1.2 15 1,4-Dioxane 78 Solvent improves handling
8 1.2 60 1,4-Dioxane 94 Optimal yield with solvent

Data adapted from recent sonochemical synthesis studies.

Stepwise Synthesis via Halogenated Intermediates and Cyclization

Another approach involves multi-step synthesis starting from halogenated acetophenone derivatives and aminopyrimidine precursors:

  • Step a : Preparation of halogenated intermediates such as 4-methyl haloacetophenone.
  • Step b : Reaction with aminopyrimidine derivatives to form imidazo[1,2-a]pyrimidine intermediates.
  • Step c : Introduction of the trifluoromethyl group via nucleophilic substitution or coupling reactions.
  • Step d : Final cyclization and purification.

This method often uses solvents such as alcohols (C1–C4), chlorinated solvents (dichloromethane, chloroform), or mixtures, with careful control of reaction conditions to optimize yield and purity.

Advantages include the ability to isolate intermediates and modify substituents at various stages, but the process can be more time-consuming and less environmentally friendly due to solvent use and multiple steps.

Transition Metal-Catalyzed Coupling and Cyclization

Some synthetic routes employ transition metal catalysis (e.g., Pd, Cu) for cross-coupling reactions to install the 4-methylphenyl group or trifluoromethyl substituent, followed by cyclization to form the fused ring system.

  • Suzuki or Sonogashira coupling : Used to attach aryl groups to pyrimidine or imidazo precursors.
  • Cyclization : Intramolecular cyclization promoted by metal catalysts or heat.
  • Limitations : Requires metal catalysts, longer reaction times, and sometimes harsh conditions.

Comparative Analysis of Preparation Methods

Method Key Features Advantages Limitations
Ultrasound-assisted cyclocondensation Metal-free, solvent-free or minimal solvent, rapid, high yield Environmentally friendly, scalable, high atom economy Requires ultrasound equipment
Stepwise halogenated intermediate synthesis Multi-step, solvent-based, isolable intermediates Flexibility in modification, well-established Longer process, solvent waste
Transition metal-catalyzed coupling Efficient arylation, well-known methods High selectivity, broad substrate scope Metal residues, cost, environmental concerns

Research Findings and Practical Considerations

  • Ultrasound-assisted methods have demonstrated superior efficiency and sustainability, with yields up to 94% in under 1 hour, and scalability to gram-scale synthesis without metal catalysts or harsh solvents.
  • The presence of the trifluoromethyl group is typically introduced via trifluoromethyl-substituted ynones or via nucleophilic substitution on halogenated intermediates.
  • Reaction conditions such as solvent choice, ultrasonic irradiation time, and reactant stoichiometry critically influence yield and product purity.
  • The ultrasound method avoids sticky byproducts and thick masses that can occur in solvent-free mechanical stirring, improving process handling.
  • Continuous-flow ultrasound systems further reduce reaction times and enhance scalability, indicating industrial applicability.

Summary Table of Representative Preparation Conditions

Compound/Intermediate Reagents/Starting Materials Conditions Yield (%) Reference
3-(4-Methylphenyl)-7-(trifluoromethyl)imidazo[1,2-a]pyrimidine CF3-substituted ynone + 2-aminopyrimidine Ultrasound, 1,4-dioxane, 60 min, room temp 94
Halogenated intermediate 4-methyl haloacetophenone + aminopyrimidine Alcohol or chlorinated solvent, reflux Variable
Aryl-substituted imidazo[1,2-a]pyrimidine Pd-catalyzed Suzuki coupling + cyclization Pd catalyst, base, heat Moderate to high

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The electron-withdrawing trifluoromethyl group at position 7 enhances the electrophilicity of adjacent carbon atoms, enabling nucleophilic attacks. Common reactions include:

Reaction Type Conditions Outcome
HalogenationPOCl₃, reflux, 3–24 h Introduces chlorine at position 4 of the pyrimidine ring (yields: 70–98%).
Amine DisplacementK₂CO₃, DMF, 80°CSubstitutes leaving groups (e.g., Cl) with amines or alcohols.

Example from analogous systems:
Chlorination of pyrimido[1,2-b]indazole derivatives using POCl₃ achieved >90% yield for electron-deficient substrates .

Cross-Coupling Reactions

The methylphenyl group at position 3 enables functionalization via palladium-catalyzed couplings:

Coupling Type Catalyst System Applications
Suzuki-MiyauraPd(PPh₃)₄, Na₂CO₃, DME/H₂O Introduces aryl/heteroaryl groups at C2 or C8.
Buchwald-HartwigPd₂(dba)₃, Xantphos, Cs₂CO₃ Forms C–N bonds for amine/amide derivatives.

In a study, fluoromethylated imidazo[1,2-a]pyrimidines underwent regioselective C–H functionalization using CuI catalysts .

Electrophilic Aromatic Substitution

The methylphenyl substituent directs electrophiles to its para position, while the trifluoromethyl group deactivates the pyrimidine ring:

Reaction Reagents Regioselectivity
NitrationHNO₃/H₂SO₄, 0°C Para-nitro substitution on the methylphenyl.
SulfonationSO₃/H₂SO₄, 50°C Forms sulfonic acid derivatives.

For example, nitration of similar methylphenyl-imidazo scaffolds showed >80% conversion under mild conditions .

Cyclization and Ring Expansion

The imidazo[1,2-a]pyrimidine core participates in annulation reactions to form polycyclic systems:

Method Conditions Product
Michael Addition4,4,4-Trifluorobut-2-ynoate, 110°C Forms fused pyranothienoimidazo-pyrimidines.
Intramolecular CyclizationNaOMe, RT, 12 h Generates benzimidazo[1,2-a]pyrimidines.

A library of fluoromethylated derivatives synthesized via this route exhibited IC₅₀ values <10 μM against neurodegenerative targets .

Functional Group Transformations

Key modifications include:

  • Oxidation : MnO₂ or KMnO₄ oxidizes the methyl group on the phenyl ring to a carboxylic acid .

  • Reduction : H₂/Pd-C reduces nitro groups introduced via substitution to amines (yields: 65–85%) .

Acid/Base-Mediated Reactions

The nitrogen atoms in the imidazole ring undergo protonation/deprotonation, enabling salt formation or coordination chemistry. For instance, treatment with HCl generates water-soluble hydrochloride salts.

Mechanism of Action

The mechanism of action of 3-(4-Methylphenyl)-7-(trifluoromethyl)imidazo[1,2-a]pyrimidine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to the modulation of biological processes. For example, it may inhibit kinases involved in cell signaling pathways, thereby exerting anticancer effects . The trifluoromethyl group enhances the compound’s binding affinity and selectivity towards its targets .

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Heterocycle Variations

(a) Ethyl 7-methyl-2-(4-(trifluoromethyl)phenyl)imidazo[1,2-a]pyrimidine-3-carboxylate (2a)
  • Structure : Features a pyrimidine core with ethyl carboxylate (position 3) and 4-trifluoromethylphenyl (position 2) substituents.
  • Properties :
    • Melting point: 129.1–131.6 °C
    • Synthesis yield: 78% via condensation reactions .
(b) 7-(Trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic Acid
  • Structure : Contains a pyridine core (vs. pyrimidine) with -CF₃ at position 7 and a carboxylic acid at position 3.
  • Properties :
    • Molecular formula: C₉H₅F₃N₂O₂
    • Predicted pKa: -0.95 (highly acidic due to -COOH) .

Substituent Variations

(a) 3-Bromo-7-(trifluoromethyl)imidazo[1,2-a]pyrimidine (CAS 375857-65-1)
  • Structure : Bromine substituent at position 3 (vs. 4-methylphenyl).
  • Properties :
    • Molecular formula: C₇H₃BrF₃N₃
    • Molecular weight: 266.02 .
  • Key Difference : Bromine offers a reactive site for further functionalization (e.g., cross-coupling reactions), unlike the inert methylphenyl group.
(b) Methyl 2-(3-chloro-4-fluorophenyl)imidazo[1,2-a]pyridine-7-carboxylate
  • Structure : Chloro-fluorophenyl group at position 2 and methyl carboxylate at position 6.
  • Properties :
    • Molecular formula: C₁₅H₁₀ClFN₂O₂ .
  • Key Difference : The halogenated aryl group may enhance halogen bonding interactions in biological systems.
Key Trends:

Melting Points : Carboxylate derivatives (e.g., 2a) exhibit higher melting points due to hydrogen bonding .

Lipophilicity : The 4-methylphenyl group in the target compound increases logP compared to polar substituents like carboxylates.

Synthetic Efficiency : Yields for imidazo[1,2-a]pyrimidines range from 72–78% under optimized conditions .

Biological Activity

3-(4-Methylphenyl)-7-(trifluoromethyl)imidazo[1,2-a]pyrimidine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to explore its synthesis, biological properties, and potential therapeutic applications based on recent research findings.

Synthesis

The synthesis of imidazo[1,2-a]pyrimidine derivatives, including this compound, typically involves multi-step organic reactions. Recent studies have highlighted various synthetic routes that utilize starting materials like 4-methylphenyl and trifluoromethyl substituents to enhance biological activity. The use of microwave-assisted synthesis has also been reported to improve yields and reduce reaction times significantly .

Anticancer Activity

Recent investigations into the anticancer properties of imidazo[1,2-a]pyrimidine derivatives have shown promising results. For instance, compounds similar to this compound exhibited potent inhibitory effects against various cancer cell lines:

Cell Line IC50 (µM) Reference
MCF-7 (Breast)0.126
MDA-MB-231 (Breast)0.87 - 12.91
K562 (Leukemia)2.27
HL-60 (Leukemia)1.42

These compounds demonstrated selective toxicity towards cancer cells while sparing normal cells, indicating their potential as targeted cancer therapies.

The mechanism of action for these compounds often involves the inhibition of key signaling pathways associated with tumor growth and metastasis. For example, certain derivatives have been shown to inhibit matrix metalloproteinases (MMP-2 and MMP-9), which play critical roles in cancer cell invasion and metastasis . Additionally, compounds have been reported to induce apoptosis in cancer cells through caspase activation and cell cycle arrest at the G2/M phase .

Antimicrobial Activity

In addition to anticancer effects, imidazo[1,2-a]pyrimidines have demonstrated antimicrobial properties. Studies indicate that these compounds can effectively inhibit the growth of various bacterial strains, showcasing minimum inhibitory concentration (MIC) values that suggest significant antibacterial activity .

Case Study 1: Anticancer Efficacy

In a study conducted by Farag et al., several imidazo[1,2-a]pyrimidine derivatives were synthesized and evaluated for their anticancer activity against the MCF-7 cell line. The most active compound showed an IC50 value of 0.126 µM, which was significantly lower than that of standard chemotherapy agents like 5-Fluorouracil .

Case Study 2: Antimicrobial Properties

Another study explored the antimicrobial efficacy of a series of imidazo[1,2-a]pyrimidines against Staphylococcus aureus and Escherichia coli. The derivatives exhibited MIC values ranging from 3.12 to 12.5 µg/mL, indicating their potential as new antibacterial agents .

Q & A

Q. Methodology :

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions and aromaticity. For example, the trifluoromethyl group shows a distinct singlet in ¹H NMR (~δ 3.5–4.0 ppm) .
  • IR Spectroscopy : C-F stretches (1100–1200 cm⁻¹) and imidazo-pyrimidine ring vibrations (1600–1650 cm⁻¹) are key markers .
  • Mass Spectrometry : High-resolution MS validates molecular weight (e.g., m/z 310.1 [M+H]⁺ for related analogs) .
    Data Contradictions : Discrepancies in aromatic proton splitting may arise due to rotational isomerism; use 2D NMR (COSY, NOESY) to resolve ambiguities .

What pharmacological activities are associated with imidazo[1,2-a]pyrimidine derivatives?

Q. Therapeutic Potential :

  • Anticancer : Derivatives inhibit kinases (e.g., Plasmodium falciparum dihydroorotate dehydrogenase) by mimicking ATP-binding motifs .
  • Antimicrobial : Trifluoromethyl groups enhance membrane permeability, improving activity against resistant strains .
    Advanced Research : Evaluate in vivo efficacy using xenograft models and correlate with ADMET properties (e.g., metabolic stability in liver microsomes) .

How do substituents influence the structure-activity relationship (SAR) of this scaffold?

Q. Key SAR Insights :

  • Trifluoromethyl Group : Enhances metabolic stability and electron-withdrawing effects, increasing binding affinity to hydrophobic enzyme pockets .
  • 4-Methylphenyl : Improves π-π stacking with aromatic residues in target proteins (e.g., kinases) .
    Methodological Approach : Synthesize analogs with varying substituents (e.g., nitro, cyano) and compare IC₅₀ values in enzyme inhibition assays .

What pharmacokinetic challenges are associated with this compound, and how are they addressed?

Q. ADMET Profile :

  • Absorption : High logP (~3.5) due to the trifluoromethyl group may limit solubility; use co-solvents (e.g., PEG 400) in formulation .
  • Metabolism : Cytochrome P450-mediated oxidation of the methylphenyl group generates reactive metabolites; introduce deuterium or fluorine to block metabolic hotspots .

What are the common synthetic bottlenecks in scaling up production, and how are they resolved?

Q. Challenges :

  • Intermediate Stability : The 5-chloro intermediate is hygroscopic; store under inert atmosphere and use anhydrous solvents .
  • Purification : Column chromatography is inefficient for polar byproducts; switch to recrystallization (e.g., ethanol/water mixtures) .

How can bioisosteric replacements optimize the pharmacophore?

Advanced Strategy :
Replace the imidazo[1,2-a]pyrimidine core with triazolo[1,5-a]pyrimidine or pyrazolo[1,5-a]pyrimidine to improve selectivity for PfDHODH over human enzymes . Validate via X-ray crystallography of inhibitor-enzyme complexes .

Which enzymatic targets are most sensitive to this scaffold?

Q. Validated Targets :

  • Dihydroorotate Dehydrogenase (DHODH) : Critical for pyrimidine biosynthesis in parasites; IC₅₀ values <100 nM reported for triazolopyrimidine analogs .
  • Tyrosine Kinases : The trifluoromethyl group enhances binding to ATP pockets in cancer-related kinases (e.g., EGFR) .

How are conflicting spectroscopic data resolved during structural elucidation?

Q. Contradiction Analysis :

  • Aromatic Proton Overlap : Use deuterated solvents (e.g., DMSO-d₆) and variable-temperature NMR to distinguish rotational isomers .
  • Ambiguous Carbon Assignments : Compare experimental ¹³C NMR with DFT-calculated chemical shifts .

What heterocyclic permutations retain or enhance bioactivity?

Q. Heterocycle Screening :

  • Pyrido-Pyrazolo Hybrids : Compounds like 7-(3-Methylphenyl)-9-(trifluoromethyl)pyrido[3',2':3,4]pyrazolo[1,5-a]pyrimidine show improved antiplasmodial activity .
  • Triazolo Replacements : Triazolo[1,5-a]pyrimidines exhibit higher metabolic stability in microsomal assays .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.